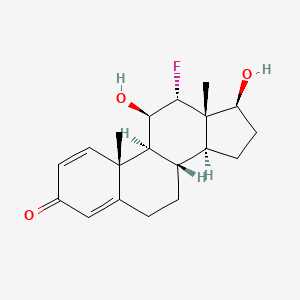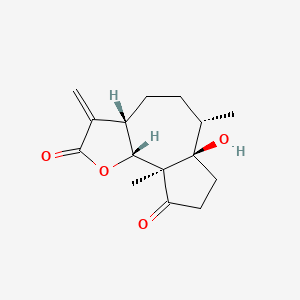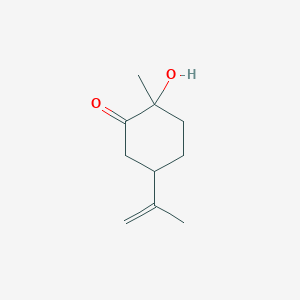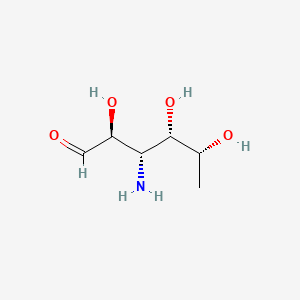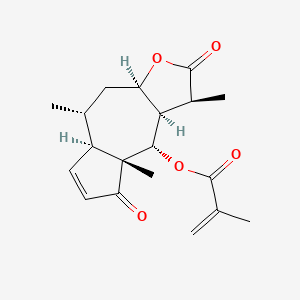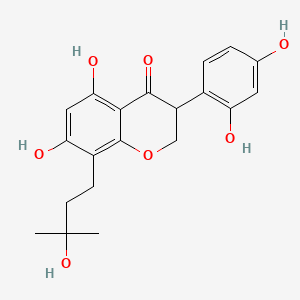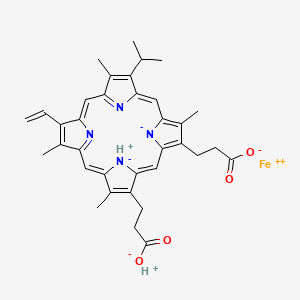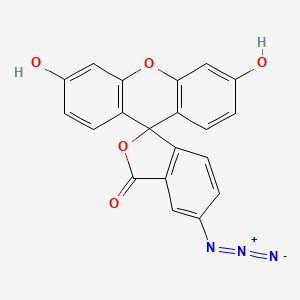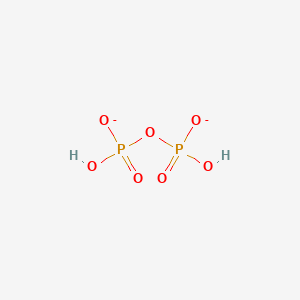
Pyrophosphate 2-
Vue d'ensemble
Description
Diphosphate(2-) is a divalent inorganic anion obtained by removal of both protons from diphosphoric acid. It is a divalent inorganic anion and a diphosphate ion. It is a conjugate base of a diphosphate(1-). It is a conjugate acid of a diphosphate(3-).
Applications De Recherche Scientifique
Energy Donor in Plant Cells
Pyrophosphate (PPi) serves as an alternative energy donor to ATP in various plant cell processes, including sucrose mobilization, glycolysis, and tonoplast energization. Its roles in young growing tissues and under stress conditions like anaerobiosis are highlighted, though the specificity of PPi-driven reactions in stress responses remains unclear. Genetic experiments altering enzyme expressions involved in PPi metabolism have provided insights into PPi's roles, but interpretations are complex due to compensatory mechanisms and alternative pathways (Stitt, 1998).
Forensic Science Applications
Pyrosequencing, a sequencing by synthesis technique that uses inorganic pyrophosphate detection, has seen novel applications in forensic science. This includes identifying species and bodily fluids, determining smoking status, and researching to distinguish monozygotic twins and detect alcohol and drug abuse. The versatility of pyrosequencing technologies makes them valuable in forensic genomics (Ghemrawi et al., 2022).
Soil Organic Matter Analysis
Analytical pyrolysis has been instrumental in advancing soil organic matter (SOM) research, helping to establish relationships between organic precursors and SOM composition, geographic origins, and specific SOM constituents. Pyrolysis has become a key method in SOM and dissolved organic matter research, contributing to our understanding of environmental chemistry, soil contamination, and soil quality (Leinweber & Schulten, 1999).
Phosphorus Fertilisers from Secondary Raw Materials
Research on phosphorus (P) fertilisers derived from secondary raw materials like biogenic and industrial waste has shown promising agronomic efficiency, comparable to mined and synthetic P-fertilisers. This contributes to more sustainable agriculture and environmental protection by recycling valuable nutrients (Huygens & Saveyn, 2018).
Propriétés
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O7P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrophosphate 2- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



